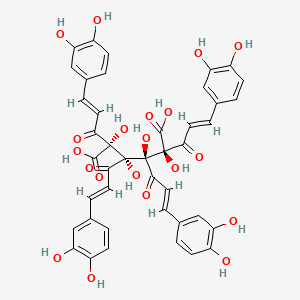
2,3,4,5-Tetracaffeoylglucaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetracaffeoylglucaric acid is a polyphenolic compound derived from caffeic acid and glucaric acid. It is known for its antioxidant properties and is found in various plants, including those in the genus Gnaphalium . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetracaffeoylglucaric acid typically involves the esterification of glucaric acid with caffeic acid. This process can be achieved through various methods, including:
Direct Esterification: This method involves the reaction of glucaric acid with caffeic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of glucaric acid with caffeic acid. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce glucaric acid, followed by chemical or enzymatic esterification with caffeic acid. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetracaffeoylglucaric acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moieties can be oxidized to quinones under oxidative conditions.
Reduction: The quinones formed from oxidation can be reduced back to phenolic hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The ester bonds in this compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of glucaric acid and caffeic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Quinones derived from caffeic acid.
Reduction: Regeneration of phenolic hydroxyl groups.
Substitution: Glucaric acid and caffeic acid.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetracaffeoylglucaric acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the antioxidant properties of polyphenols.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It can be used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetracaffeoylglucaric acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetracaffeoylglucaric acid can be compared with other caffeic acid derivatives, such as:
- 2,4,5-Tricaffeoylglucaric acid
- 2,3,4- or 3,4,5-Tricaffeoylaltraric acid
- 2,3(4,5)-Dicaffeoylaltraric acid
These compounds share similar antioxidant properties but differ in the number and position of caffeic acid moieties attached to the glucaric acid backbone. The unique structure of this compound, with four caffeic acid units, may confer enhanced antioxidant and therapeutic properties compared to its analogs .
Eigenschaften
Molekularformel |
C42H34O20 |
|---|---|
Molekulargewicht |
858.7 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t39-,40+,41-,42-/m1/s1 |
InChI-Schlüssel |
WINRWNWFZZGKBN-KFLUQYNTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)[C@](O)([C@@](O)([C@](O)([C@@](O)(C(=O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)

![cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)
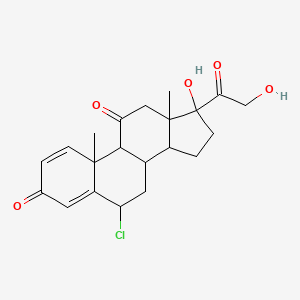
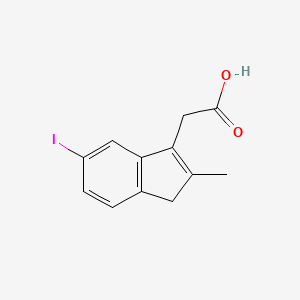
![13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15125627.png)
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
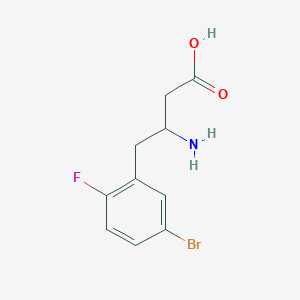
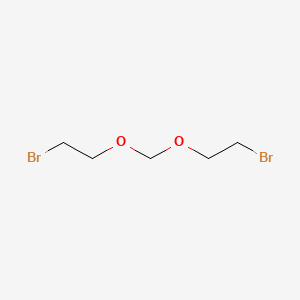
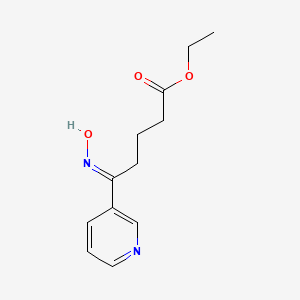


![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
